molecular formula C16H16N2O B11339107 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole CAS No. 82326-48-5

2-[(4-ethylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11339107
CAS No.: 82326-48-5
M. Wt: 252.31 g/mol
InChI Key: PLYCVBWGNLHEAQ-UHFFFAOYSA-N
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Description

2-[(4-ethylphenoxy)methyl]-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities and are widely used in pharmaceuticals. This particular compound has a unique structure that combines the benzimidazole core with an ethylphenoxy group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 2-methyl-1H-benzimidazole with 4-ethylphenol in the presence of a strong base. The reaction is carried out under reflux conditions, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar benzimidazole derivatives are often synthesized using batch or continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; reactions are usually performed in alcohol solvents.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these proteins, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-ethylphenoxy)methyl]-1H-benzimidazole is unique due to its specific combination of the benzimidazole core with an ethylphenoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

82326-48-5

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-[(4-ethylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H16N2O/c1-2-12-7-9-13(10-8-12)19-11-16-17-14-5-3-4-6-15(14)18-16/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

PLYCVBWGNLHEAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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